chemical structure and molecular weight of 4-bromopyridine-2-sulfonyl fluoride
Dual-Function SuFEx Hub for Medicinal Chemistry & Chemical Biology Abstract This technical guide profiles 4-bromopyridine-2-sulfonyl fluoride (CAS: 2254605-24-6), a specialized heterocyclic building block that bridges th...
Author: BenchChem Technical Support Team. Date: February 2026
Dual-Function SuFEx Hub for Medicinal Chemistry & Chemical Biology
Abstract
This technical guide profiles 4-bromopyridine-2-sulfonyl fluoride (CAS: 2254605-24-6), a specialized heterocyclic building block that bridges the gap between traditional cross-coupling chemistry and modern Sulfur-Fluoride Exchange (SuFEx) technology.[1][2][3] Unlike standard pyridine derivatives, this molecule possesses two orthogonal "warheads": a C-4 bromine atom for palladium-catalyzed functionalization and a C-2 sulfonyl fluoride group for click-chemistry applications. This guide details its physicochemical properties, synthetic accessibility, and strategic application in covalent drug discovery.[4]
Chemical Constitution & Physicochemical Properties[5][6][7][8][9][10]
4-bromopyridine-2-sulfonyl fluoride is a bifunctional pyridine derivative. Its structural uniqueness lies in the positioning of the sulfonyl fluoride group at the ortho (C2) position relative to the nitrogen, which enhances its reactivity toward nucleophiles via the "fluoride effect" while maintaining stability under physiological conditions until activated.[4]
Structural Identity
Property
Data
IUPAC Name
4-Bromopyridine-2-sulfonyl fluoride
Common Name
4-Bromo-PyFluor
CAS Number
2254605-24-6
Molecular Formula
C₅H₃BrFNO₂S
Molecular Weight
240.05 g/mol
Physical State
Off-white to pale yellow solid (typically)
Solubility
Soluble in DCM, THF, Acetonitrile, DMSO
Structural Visualization
The following diagram illustrates the core structure and the distinct reactivity zones of the molecule.[4]
Figure 1: Structural reactivity map highlighting the orthogonal functional groups.
Synthetic Architecture
The synthesis of 4-bromopyridine-2-sulfonyl fluoride is not typically achieved by direct fluorosulfonylation of 4-bromopyridine due to regioselectivity issues. The most robust, self-validating protocol utilizes a Sandmeyer-type transformation starting from the commercially available 2-amino-4-bromopyridine.
Setup: Charge a 3-neck flask with 2-amino-4-bromopyridine (1.0 eq) and conc. HCl (excess).[4] Cool to -5°C.
Diazotization: Add NaNO₂ (1.2 eq) aqueous solution dropwise, maintaining temp < 0°C. Checkpoint: Solution turns clear/yellow; ensure no gas evolution stops before proceeding.
Sulfur Dioxide Activation: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or use Na₂S₂O₅ as a solid SO₂ source) and mix with CuCl₂[4]·2H₂O (0.2 eq).[4]
Coupling: Transfer the diazonium salt solution portion-wise into the SO₂/Cu mixture.
Observation: Vigorous gas evolution (N₂) indicates successful displacement.
Workup: Quench with ice water. Extract the sulfonyl chloride immediately with DCM. Do not store —proceed to fluorination.[4]
Step 2: Fluoride Exchange (The SuFEx Installation)
Condition: Stir at Room Temperature for 2–4 hours.
Mechanism:[4][7] The chloride is a good leaving group; the bifluoride ion (HF₂⁻) acts as a potent nucleophile.[4]
Purification: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[8][9]
Isolation: Flash chromatography (Hexanes/EtOAc). Sulfonyl fluorides are typically stable on silica.[4]
Figure 2: Step-wise synthetic workflow for generating the target sulfonyl fluoride.
Orthogonal Reactivity: The "Dual-Key" Mechanism
The power of this molecule lies in its ability to undergo two distinct types of bond-forming reactions that do not interfere with each other.[4] This orthogonality allows for the modular construction of complex chemical probes.
The C-4 Bromine (Cross-Coupling)
The bromine at the 4-position is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Selectivity: Standard Pd(0) conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 80°C) will engage the C-Br bond.[4]
Stability: The -SO₂F group is remarkably stable to these basic, elevated-temperature conditions, unlike sulfonyl chlorides which would hydrolyze or react.
The C-2 Sulfonyl Fluoride (SuFEx)
The -SO₂F group is a "sleeping beauty" warhead. It is stable to hydrolysis and reduction but becomes hyper-reactive towards specific nucleophiles when activated (e.g., by Si-ethers or protein side chains).
Activation: Requires a "key" such as a silyl ether (with DBU catalyst) or a specific protein microenvironment (tyrosine/lysine/serine).[4]
Application: Used to covalently tag proteins or link fragments.[4]
Applications in Drug Discovery[12]
Covalent Fragment Screening
Researchers use 4-bromopyridine-2-sulfonyl fluoride to create libraries of covalent fragments.
Step 1: Use the C-Br handle to attach various "recognition elements" (R-groups) via Suzuki coupling.[4]
Step 2: Screen these molecules against a protein target.[4]
Mechanism: If the R-group binds to a pocket, the -SO₂F is brought into proximity of a nucleophilic residue (e.g., Tyrosine), forming a permanent covalent bond.[4] This validates the binding site.
PROTAC Linker Design
The molecule serves as a rigid, heterocyclic linker for Proteolysis Targeting Chimeras (PROTACs).[4] The pyridine ring improves solubility compared to benzene analogs, and the SuFEx handle allows for "click" conjugation to E3 ligase ligands.
Safety & Handling
Corrosivity: While stable, sulfonyl fluorides can hydrolyze to sulfonic acids and HF over long periods or under extreme pH.[4] Handle with gloves and eye protection.
Storage: Store in a cool, dry place (2-8°C). Avoid glass containers for long-term storage if trace HF is suspected; polypropylene is preferred.
References
SuFEx Click Chemistry Enabled by SOF4 : Nature Chemistry.[4] "Multidimensional SuFEx Click Chemistry." Available at: [Link][4]
PyFluor Reagent Development : Journal of the American Chemical Society. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[10] Available at: [Link]
Sulfonyl Fluoride Synthesis : Chemical Reviews. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Available at: [Link][4]
PubChem Compound Summary : "4-bromopyridine-2-sulfonyl fluoride."[1][3][4] National Library of Medicine. Available at: [Link][4]
An In-Depth Technical Guide to Bifunctional SuFEx Linkers with a Pyridine Scaffold
Foreword: The Convergence of a Privileged Scaffold and a Powerful Click Chemistry In the landscape of modern drug development, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Convergence of a Privileged Scaffold and a Powerful Click Chemistry
In the landscape of modern drug development, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector. It is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the entire construct. This guide delves into the design and application of a novel class of linkers that strategically combines the well-established benefits of the pyridine scaffold with the precision and robustness of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in the core of over 7,000 drugs.[1] Its inclusion is a deliberate choice to enhance aqueous solubility, improve metabolic stability, and fine-tune the physicochemical properties of a molecule.[2][3][4] Simultaneously, SuFEx chemistry, a new generation of click chemistry, offers a powerful toolkit for reliably and selectively forming robust covalent bonds under biocompatible conditions.[5][6] By integrating a SuFExable handle and a payload-conjugating moiety onto a central pyridine core, we create a bifunctional linker poised to address some of the most pressing challenges in bioconjugation and drug delivery. This guide provides the foundational knowledge, design principles, and practical protocols for researchers, chemists, and drug development professionals seeking to leverage this powerful combination.
Part 1: Core Scientific Principles
The Pyridine Scaffold: A Cornerstone of Medicinal Chemistry
The pyridine ring, a benzene isostere containing a nitrogen atom, is a recurring motif in a vast number of FDA-approved pharmaceuticals.[1][7] Its prevalence is not coincidental but rather a testament to its versatile and beneficial properties in a biological context.
Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and, when protonated, can significantly increase the aqueous solubility of a molecule.[4] This is a crucial attribute for linkers used in ADCs, which often connect hydrophobic payloads to large antibody structures.
Metabolic Stability & Bioavailability: Strategic placement of a pyridine scaffold can alter a molecule's metabolic profile, often leading to improved stability and bioavailability.[2]
Modulation of Physicochemical Properties: The pyridine ring offers a platform for multi-substituted derivatives, allowing for precise control over the linker's geometry, polarity, and rigidity. This "tunability" is essential for optimizing the overall pharmacokinetic and pharmacodynamic properties of the final conjugate.
Sulfur(VI) Fluoride Exchange (SuFEx): A New Frontier in Click Chemistry
Introduced by Sharpless and coworkers in 2014, SuFEx has rapidly emerged as a powerful click reaction for its efficiency and the remarkable stability of the resulting linkages.[5][8] The core of SuFEx chemistry is the reaction between a sulfur(VI) fluoride-containing compound, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-OSO₂F), and a nucleophile.
Mechanism and Reactivity: The S(VI)-F bond is exceptionally stable under most physiological conditions, including resistance to hydrolysis and reduction, yet it can be selectively activated to react with specific nucleophiles.[5][9] In the context of bioconjugation, SuFEx chemistry has been shown to selectively target nucleophilic amino acid residues like tyrosine, lysine, and histidine on proteins.[9][10] This provides a powerful method for site-specific or stochastic modification of antibodies and other proteins.
Key SuFEx Hubs for Bioconjugation:
Sulfonyl Fluorides (R-SO₂F): These are versatile and widely used SuFEx hubs. Aryl sulfonyl fluorides are particularly useful as they can be readily synthesized and exhibit excellent reactivity with target residues.
Fluorosulfates (R-OSO₂F): These are another class of SuFEx reagents that can be used for bioconjugation, reacting readily with tyrosine residues.[11]
Iminosulfur Oxydifluorides (R-N=SOF₂): Derived from thionyl tetrafluoride (SOF₄), these hubs offer a three-dimensional projection of ligands from the sulfur center, opening up new possibilities for linker design.[12][13]
The combination of high stability and targeted reactivity makes SuFEx an ideal choice for constructing robust, stable linkages in complex biological systems.
Part 2: Design and Synthesis of a Pyridine-Based Bifunctional SuFEx Linker
The true power of this concept lies in the rational design of a linker that presents two distinct reactive faces: one for SuFEx-mediated conjugation to a biomolecule and one for attachment of a payload. Here, we propose a versatile 2,5-disubstituted pyridine scaffold. This substitution pattern provides a clear vectorial separation between the two functional ends of the linker.
A sulfonyl fluoride (-SO₂F) group at the 2-position of the pyridine ring for SuFEx conjugation to an antibody.
A maleimide group attached via a methyl spacer at the 5-position. Maleimides are widely used in bioconjugation for their high reactivity towards thiol groups, commonly found in cytotoxic payloads or introduced onto them.
Workflow for Synthesis
The synthesis of this bifunctional linker is a multi-step process that leverages established methodologies for pyridine chemistry and the introduction of sulfonyl fluoride moieties.
Caption: Synthetic workflow for a pyridine-based bifunctional SuFEx linker.
Detailed Experimental Protocol: Synthesis of 5-(Maleimidomethyl)-2-(fluorosulfonyl)pyridine
Disclaimer: This protocol is a representative methodology. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Part A: Synthesis of 5-(Aminomethyl)-2-chloropyridine (F)
Bromination: To a solution of 2-chloro-5-methylpyridine (A) in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under nitrogen for 4-6 hours. Cool to room temperature, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-(bromomethyl)pyridine (B).
Phthalimide Protection: Dissolve the crude bromide (B) and potassium phthalimide (C) in dimethylformamide (DMF). Heat the mixture to 80°C for 3 hours. After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain 2-chloro-5-(phthalimidomethyl)pyridine (D).
Deprotection: Suspend the phthalimide-protected intermediate (D) in ethanol. Add hydrazine hydrate (E) and reflux for 4 hours. Cool the reaction mixture, filter the phthalhydrazide byproduct, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 5-(aminomethyl)-2-chloropyridine (F).
Part B: Introduction of the SuFEx Handle to yield 5-(Aminomethyl)-2-(fluorosulfonyl)pyridine (J)
Sulfinate Formation: This step utilizes a Buchwald-Hartwig-type coupling. In a sealed tube, combine 5-(aminomethyl)-2-chloropyridine (F), sodium sulfite (G), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos) in a solvent mixture like dioxane/water. Heat to 100-110°C for 12-18 hours. Cool, filter the reaction mixture, and use the resulting aqueous solution of the sulfinate salt (H) directly in the next step.
Fluorination: To the crude aqueous solution of 5-(aminomethyl)-2-pyridinesulfinate (H), add acetonitrile followed by a solution of N-Fluorobenzenesulfonimide (NFSI) (I) in acetonitrile. Stir at room temperature for 2-4 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 5-(aminomethyl)-2-(fluorosulfonyl)pyridine (J).
Part C: Installation of the Maleimide Handle to yield the Final Product (L)
Cyclization: Dissolve the amine (J) and maleic anhydride (K) in glacial acetic acid. Heat the mixture to 100°C for 1-2 hours. Cool to room temperature and pour into ice water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate. Concentrate under reduced pressure and purify by flash chromatography to yield the final bifunctional linker, 5-(maleimidomethyl)-2-(fluorosulfonyl)pyridine (L).
Part 3: Application in Antibody-Drug Conjugate (ADC) Development
The synthesized bifunctional linker is now ready for use in a two-stage conjugation process to create a potent and stable ADC.
Logical Workflow for ADC Formation
Caption: Two-stage workflow for constructing an ADC with the pyridine-based linker.
Protocol for ADC Synthesis
Stage 1: Conjugation of Payload to Linker
Dissolution: Dissolve the bifunctional linker (L) in a suitable organic solvent (e.g., DMF or DMSO).
Payload Addition: Add a thiol-containing cytotoxic payload (e.g., a derivative of MMAE or PBD) to the linker solution in a 1:1.1 molar ratio (payload:linker).
Reaction: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and stir the reaction at room temperature for 1-2 hours.
Purification: Monitor the reaction by LC-MS. Once complete, purify the linker-payload construct by reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions.
Stage 2: Conjugation of Linker-Payload to Antibody
Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.0).
Conjugation: Add the purified linker-payload construct (dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR) and must be optimized.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 12-24 hours with gentle agitation.[12]
Purification and Characterization: Remove unconjugated linker-payload and aggregates by size exclusion chromatography (SEC) or tangential flow filtration (TFF). Characterize the final ADC for purity, DAR (using Hydrophobic Interaction Chromatography, HIC-HPLC), and integrity (by SDS-PAGE and mass spectrometry).
Quantitative Data Summary
The following table summarizes key parameters relevant to the components and reactions described.
Parameter
Description
Typical Values / Targets
Source / Rationale
SuFEx Reaction pH
Optimal pH for reacting sulfonyl fluorides with protein residues.
7.5 - 9.0
Balances nucleophilicity of Tyr/Lys with linker stability.[12]
Maleimide Reaction pH
Optimal pH for Michael addition of thiols to maleimides.
6.5 - 7.5
Ensures thiol is sufficiently nucleophilic without promoting hydrolysis of the maleimide.
Drug-to-Antibody Ratio (DAR)
Average number of drug molecules conjugated per antibody.
2, 4, or 8
A critical parameter influencing the ADC's therapeutic index.
Linker Solubility
Aqueous solubility of the linker-payload construct.
> 1 mg/mL
The pyridine scaffold is designed to enhance solubility, preventing aggregation during conjugation.[4]
Conjugate Stability
Stability of the S-N or S-O bond formed via SuFEx.
High
The S(VI) linkage is exceptionally stable to hydrolysis and enzymatic degradation.[5][9]
Conclusion and Future Outlook
The fusion of a privileged pyridine scaffold with the robust and selective SuFEx click chemistry provides a compelling new platform for the design of advanced bifunctional linkers. The proposed synthetic route and application in ADC development highlight the potential of this strategy to yield highly stable, soluble, and effective bioconjugates. By offering precise control over linker geometry and physicochemical properties, pyridine-based SuFEx linkers empower researchers to overcome existing challenges in drug delivery. Future work will undoubtedly explore variations in the pyridine substitution pattern, the incorporation of cleavable moieties within the linker, and the expansion of SuFEx chemistry to other biomolecules, further solidifying the synergy between this classic scaffold and this modern click reaction.
References
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed.
Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Publishing.
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025).
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC.
The application of SuFEx in probing protein-biomolecules interactions. (n.d.).
Navigating the Solubility Landscape of 4-Bromopyridine-2-sulfonyl Fluoride: A Technical Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic deployment of novel chemical matter is paramount to accessing new biological targets and overcoming existing therapeutic challenges. Among the rising stars in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the strategic deployment of novel chemical matter is paramount to accessing new biological targets and overcoming existing therapeutic challenges. Among the rising stars in covalent drug discovery are sulfonyl fluorides, prized for their unique reactivity profile and stability.[1] 4-Bromopyridine-2-sulfonyl fluoride, a bespoke building block, stands at the intersection of this innovation, offering a pyridine scaffold for nuanced molecular interactions and a sulfonyl fluoride warhead for targeted covalent engagement with non-catalytic residues in proteins.[1][2] However, the successful integration of this or any novel reagent into a drug discovery pipeline is fundamentally governed by its physicochemical properties, chief among them being its solubility in organic solvents.
This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-bromopyridine-2-sulfonyl fluoride. It is designed for researchers, medicinal chemists, and drug development professionals who seek to harness the potential of this compound in their synthetic and screening endeavors. We will delve into the theoretical underpinnings of its likely solubility, provide robust experimental protocols for its quantification, and discuss the practical implications for its application in drug discovery.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
In the absence of extensive empirical data for 4-bromopyridine-2-sulfonyl fluoride, a predictive analysis based on its structural components is a valuable starting point. The molecule can be deconstructed into two key moieties: the 4-bromopyridine core and the 2-sulfonyl fluoride functional group.
The 4-Bromopyridine Core: This heterocyclic system introduces a degree of polarity due to the nitrogen atom, which can act as a hydrogen bond acceptor. The bromine atom at the 4-position adds to the molecular weight and introduces a polarizable halogen bond donor site, potentially influencing interactions with specific solvents. The free base of 4-bromopyridine is a liquid, suggesting that intermolecular forces are not exceedingly strong.[3] However, its hydrochloride salt is crystalline and shows poor solubility in many organic solvents, highlighting the significant impact of ionic character.[4][5]
The Sulfonyl Fluoride (-SO₂F) Group: This is a highly polar and electron-withdrawing group. The sulfur-fluorine bond is strong, and the group's geometry contributes to a significant dipole moment. The sulfonyl group itself contains two oxygen atoms that are potential hydrogen bond acceptors. The high electronegativity of fluorine further enhances the polarity of this functional group.[6] Sulfonyl fluorides, in general, are known for their high stability and relatively low reactivity compared to other sulfonyl halides, making them amenable to a range of experimental conditions.[1]
Predictive Summary:
Based on this analysis, 4-bromopyridine-2-sulfonyl fluoride is anticipated to be a polar molecule. Its solubility will likely be favored in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Protic solvents may also be effective, although the potential for hydrogen bonding with the solvent could influence the reactivity of the sulfonyl fluoride group under certain conditions. Nonpolar solvents are expected to be poor choices for solubilizing this compound.
Table 1: Predicted Solubility of 4-Bromopyridine-2-sulfonyl Fluoride in Common Organic Solvents
Capable of hydrogen bonding, but the overall polarity may be less favorable than polar aprotic solvents. Potential for solvolysis should be considered, especially with heating or in the presence of bases.
Chlorinated
Dichloromethane (DCM), Chloroform (CHCl₃)
Moderate to Low
Intermediate polarity. May be suitable for reactions but might not achieve high concentrations.
Ethers
Diethyl ether (Et₂O), 1,4-Dioxane
Low
Lower polarity compared to THF. Likely to be poor solvents.
Hydrocarbons
Hexanes, Toluene
Very Low
Nonpolar nature makes them unsuitable for dissolving a polar compound like 4-bromopyridine-2-sulfonyl fluoride.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section outlines a robust, self-validating workflow for the experimental determination of the solubility of 4-bromopyridine-2-sulfonyl fluoride. This protocol is designed to provide accurate and reproducible data suitable for decision-making in a drug discovery context.
Materials and Instrumentation
4-Bromopyridine-2-sulfonyl fluoride: High purity (≥98%).
Organic Solvents: Anhydrous, high-purity grade for all selected solvents.
Analytical Balance: Readable to at least 0.1 mg.
Vials: Glass vials with PTFE-lined screw caps.
Temperature-Controlled Shaker/Incubator: To maintain constant temperature and provide agitation.
Centrifuge: To separate undissolved solid.
High-Performance Liquid Chromatography (HPLC) System: With a UV detector and a suitable reversed-phase column (e.g., C18).
Volumetric Glassware: Calibrated for accurate dilutions.
Experimental Workflow
The following diagram illustrates the key steps in the solubility determination process.
Caption: Workflow for experimental solubility determination.
Detailed Protocol
Preparation of Calibration Standards:
Accurately prepare a stock solution of 4-bromopyridine-2-sulfonyl fluoride in a high-solubility solvent like DMSO (e.g., 10 mg/mL).
Perform serial dilutions of the stock solution with the HPLC mobile phase to create a series of calibration standards of known concentrations (e.g., ranging from 1 µg/mL to 100 µg/mL).
Inject each standard into the HPLC and record the peak area.
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).
Equilibrium Solubility Measurement:
To a series of glass vials, add a pre-weighed amount of the chosen organic solvent (e.g., 1 mL).
Add an excess of solid 4-bromopyridine-2-sulfonyl fluoride to each vial, ensuring a significant amount of undissolved solid remains. This is a critical step to ensure saturation.
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
Accurately dilute the aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
Inject the diluted sample into the HPLC and determine the peak area.
Using the calibration curve, calculate the concentration of 4-bromopyridine-2-sulfonyl fluoride in the diluted sample.
Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Practical Implications in Drug Discovery
The solubility of 4-bromopyridine-2-sulfonyl fluoride in various organic solvents has direct consequences for its utility in several stages of the drug discovery process:
Reaction Chemistry: For synthetic transformations, the choice of solvent is critical. A solvent that fully dissolves the reactants is often preferred to ensure homogeneous reaction kinetics. For cross-coupling reactions, solvents like THF, dioxane, or DMF are common, and understanding the solubility of 4-bromopyridine-2-sulfonyl fluoride in these systems is essential for reaction optimization.[7]
High-Throughput Screening (HTS): In HTS campaigns, compounds are typically stored and dispensed from DMSO stock solutions. High solubility in DMSO is therefore a prerequisite for a compound to be included in a screening library. The determined solubility will dictate the maximum achievable stock concentration.
Formulation for Biological Assays: While initial assays may tolerate low percentages of DMSO, downstream studies often require formulation in more physiologically compatible solvent systems. Knowledge of solubility in co-solvents like ethanol or polyethylene glycol (PEG) can be crucial for these later-stage experiments.
Purification: Solubility data guides the choice of solvents for crystallization, a common method for purifying solid compounds. It also informs the selection of solvent systems for chromatographic purification, influencing loading capacity and resolution.
Conclusion
While direct solubility data for 4-bromopyridine-2-sulfonyl fluoride is not yet widely published, a systematic approach combining theoretical prediction and rigorous experimental determination can provide the necessary insights for its effective use. Its predicted preference for polar aprotic solvents makes it well-suited for many applications in modern drug discovery, particularly in the synthesis and screening of novel covalent inhibitors. The protocols and considerations outlined in this guide offer a robust framework for researchers to generate high-quality solubility data, thereby de-risking and accelerating their research and development efforts. By understanding and mastering the solubility characteristics of this promising building block, the scientific community can better unlock its full potential in the pursuit of new medicines.
References
PubChem. 4-Bromopyridine. National Center for Biotechnology Information. [Link]
PubChem. 4-Bromo-2-fluoropyridine. National Center for Biotechnology Information. [Link]
A. M. Ferguson, et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15, 607-611. [Link]
Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros. [Link]
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
National Institutes of Health. (2023). Sulfur fluoride exchange. PMC. [Link]
Royal Society of Chemistry. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]
ScienceDirect. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 79, 153213. [Link]
Wiley Online Library. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(23), 8893-8897. [Link]
Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036-40. [Link]
Application Notes and Protocols: 4-Bromopyridine-2-sulfonyl Fluoride as a Versatile Scaffold for Fragment-Based Drug Discovery
Introduction: The Rise of Covalent Fragments and the Promise of the Pyridyl Sulfonyl Fluoride Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of hig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of Covalent Fragments and the Promise of the Pyridyl Sulfonyl Fluoride Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] By screening small, low molecular weight compounds, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[1][2] In recent years, a significant evolution in this field has been the strategic use of covalent fragments. These fragments incorporate a reactive "warhead" that forms a stable, covalent bond with the target protein, offering prolonged target engagement, enhanced potency, and the potential to address challenging targets previously considered "undruggable."[3][4][5]
This guide focuses on the application of 4-bromopyridine-2-sulfonyl fluoride as a highly promising and versatile scaffold for covalent FBDD. The sulfonyl fluoride moiety is a privileged electrophile in chemical biology.[6] Unlike traditional cysteine-focused warheads, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine, significantly expanding the scope of the druggable proteome.[6][7][8][9] This reactivity is finely tunable and highly dependent on the protein's local microenvironment, offering a pathway to achieving target selectivity.[10]
The 4-bromopyridine core of this scaffold provides two key advantages:
A Vector for Growth: The bromine atom at the 4-position serves as a convenient chemical handle for synthetic elaboration. Through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), fragment hits can be readily "grown" or linked to explore the surrounding binding pocket and rapidly optimize affinity and selectivity.[11][12]
Modulation of Properties: The pyridine ring itself can engage in favorable interactions with the target protein and its electronic nature can influence the reactivity of the sulfonyl fluoride warhead.
This document provides a comprehensive overview of the rationale behind using 4-bromopyridine-2-sulfonyl fluoride, detailed protocols for its proposed synthesis, the creation of a diverse fragment library, and a workflow for screening and hit validation.
The Chemistry of Covalent Engagement: The Sulfonyl Fluoride Warhead
The utility of the sulfonyl fluoride group as a covalent warhead stems from its "Goldilocks" reactivity – stable enough to be biocompatible, yet reactive enough to form a covalent bond with a suitably positioned nucleophilic residue within a protein's binding site.[9][10] This reactivity is a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept that has gained significant traction in drug discovery.[7][13]
The general mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.
Caption: General mechanism of covalent modification by a sulfonyl fluoride.
The reactivity of the sulfonyl fluoride is influenced by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom, enhancing its reactivity.[14] The unique microenvironment of a protein's binding pocket, including the presence of hydrogen bond donors and the specific spatial arrangement of residues, can dramatically accelerate this reaction, contributing to the selectivity of covalent inhibitors.[10]
Proposed Synthesis of the 4-Bromopyridine-2-sulfonyl Fluoride Scaffold
Protocol 1: Synthesis of 4-Bromopyridine-2-sulfonyl Fluoride
This protocol is a proposed synthetic route and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 4-Bromo-2-mercaptopyridine
This starting material can be synthesized from commercially available 2-chloro-4-bromopyridine via reaction with a sulfur source like sodium hydrosulfide.
Step 2: Oxidative Chlorination and Fluorination
This one-pot, two-step procedure is adapted from methodologies for the synthesis of heteroaryl sulfonyl fluorides from thiols.[16][17][18]
In the 500 mL polypropylene Erlenmeyer flask, combine 4-bromo-2-mercaptopyridine (1 equiv.), dichloromethane (4 mL per mmol of thiol), and water (4 mL per mmol of thiol).
Add potassium bifluoride (10 equiv.) and tetrabutylammonium bisulfate (1 equiv.) to the mixture.
Cool the flask in an ice bath to an internal temperature of 0 to -5 °C with vigorous stirring.
Slowly add the cold (5 °C) sodium hypochlorite solution (3.6 equiv.) dropwise, ensuring the internal temperature remains between 0 and -5 °C. Vigorous stirring is crucial during this addition.
After the addition is complete, continue stirring at 0 to -5 °C for an additional 30 minutes.
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product should be purified by column chromatography on silica gel to yield pure 4-bromopyridine-2-sulfonyl fluoride.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Building a Covalent Fragment Library
The 4-bromopyridine-2-sulfonyl fluoride scaffold is an excellent starting point for constructing a diverse covalent fragment library. The bromine atom allows for diversification through various cross-coupling reactions.
Caption: Diversification of the 4-bromopyridine-2-sulfonyl fluoride scaffold.
Protocol 2: Parallel Synthesis of a Fragment Library via Suzuki Coupling
This protocol describes a general method for creating a small library of fragments using Suzuki-Miyaura cross-coupling in a 96-well plate format.
Materials:
4-Bromopyridine-2-sulfonyl fluoride (in a suitable solvent like dioxane or DMF)
A diverse set of commercially available boronic acids or esters (pre-weighed or in solution in a 96-well plate)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃ or Cs₂CO₃)
Solvent (e.g., Dioxane/water mixture)
96-well reaction block with sealing mat
Inert atmosphere (Nitrogen or Argon)
Shaker/heater for the reaction block
Procedure:
In a glovebox or under an inert atmosphere, dispense the boronic acids/esters (1.2 equiv.) into the wells of the 96-well plate.
Prepare a stock solution of 4-bromopyridine-2-sulfonyl fluoride (1 equiv.), palladium catalyst (0.05 equiv.), and base (2-3 equiv.) in the chosen solvent system.
Dispense the stock solution into each well of the 96-well plate.
Seal the plate securely with a sealing mat.
Place the reaction block on a shaker/heater and heat to the desired temperature (e.g., 80-100 °C) with shaking for a specified time (e.g., 4-16 hours).
After cooling to room temperature, the crude reaction mixtures can be used directly for screening in some cases, or purified using high-throughput purification techniques like mass-directed preparative HPLC.
Screening and Hit Validation Workflow
A robust and multi-tiered screening cascade is essential for identifying and validating true covalent fragment hits.
Caption: Covalent fragment screening and hit validation workflow.
Protocol 3: Primary Screening by Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a powerful primary screening method for covalent fragments as it directly detects the formation of a covalent adduct.[3][19]
Materials:
Purified target protein in a suitable buffer (e.g., HEPES or PBS)
Fragment library stock solutions (e.g., 10 mM in DMSO)
LC-MS system capable of intact protein analysis (e.g., a Q-TOF instrument)
Incubation plates (e.g., 384-well plates)
Quenching solution (e.g., formic acid)
Procedure:
Dilute the target protein to a final concentration of 1-5 µM in the assay buffer.
Dispense the protein solution into the wells of the incubation plate.
Add the fragment stock solutions to the protein to a final concentration of 100-200 µM (final DMSO concentration should be kept low, typically ≤2%). Include a DMSO-only control.
Incubate the plate at a set temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-24 hours).
Quench the reaction by adding the quenching solution.
Analyze the samples by LC-MS. The mobile phase will typically contain acetonitrile and water with 0.1% formic acid.
Deconvolute the resulting mass spectra to determine the mass of the protein. A mass shift corresponding to the molecular weight of the fragment indicates covalent binding.
Data Analysis:
Fragment ID
Expected Mass Shift (Da)
Observed Mass Shift (Da)
% Modification
Hit?
F001
250.1
250.5
85%
Yes
F002
275.2
-
0%
No
F003
233.1
232.9
60%
Yes
Protocol 4: Hit Validation by Surface Plasmon Resonance (SPR)
SPR can be used as an orthogonal method to confirm binding and to determine the kinetics of the covalent interaction.[20][21]
Materials:
SPR instrument (e.g., Biacore)
Sensor chip (e.g., CM5 chip)
Amine coupling kit (EDC, NHS, ethanolamine)
Purified target protein
Running buffer (e.g., HBS-EP+)
Fragment hit solutions at various concentrations
Procedure:
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.[22][23] Aim for a moderate immobilization level to minimize mass transport effects.
Prepare a dilution series of the fragment hit in running buffer.
Inject the fragment solutions over the protein surface and a reference surface (without protein or with an irrelevant protein).
Monitor the binding response in real-time. For a covalent interaction, you will observe a concentration-dependent initial binding followed by a slower, progressive increase in the response unit (RU) that does not return to baseline during the dissociation phase.
Analyze the sensorgrams to determine the inactivation rate constant (k_inact) and the initial binding affinity (K_I).
Protocol 5: Identification of the Modification Site by LC-MS/MS
Identifying the specific amino acid residue modified by the fragment is crucial for structure-activity relationship (SAR) studies and lead optimization.[3][24]
Procedure:
Incubate the target protein with a saturating concentration of the fragment hit.
Denature, reduce, and alkylate the protein sample.
Digest the protein into smaller peptides using a protease (e.g., trypsin).
Analyze the peptide mixture by LC-MS/MS.
Search the MS/MS data against the protein sequence to identify peptides that have a mass modification corresponding to the fragment. The MS/MS fragmentation pattern will pinpoint the exact residue of modification.
Hit-to-Lead Optimization
Once a covalent fragment hit is validated and the site of modification is confirmed, the hit-to-lead optimization process begins.[11][12][25] The goal is to improve the potency, selectivity, and drug-like properties of the initial fragment. The 4-bromopyridine-2-sulfonyl fluoride scaffold is well-suited for this process.
Strategies for Optimization:
Fragment Growing: Synthesize analogues where the bromine at the 4-position is replaced with various chemical groups to explore the surrounding binding pocket and form additional interactions.
Linker Optimization: If two fragments are found to bind in adjacent pockets, they can be linked together. The 4-position of the pyridine ring is an ideal attachment point for such linkers.
Scaffold Hopping: Replace the pyridine core with other heterocycles to improve properties while maintaining the key interactions.
Warhead Reactivity Tuning: Modify the electronic properties of the pyridine ring (e.g., by introducing substituents) to fine-tune the reactivity of the sulfonyl fluoride for optimal target engagement and minimal off-target effects.
Conclusion
The 4-bromopyridine-2-sulfonyl fluoride scaffold represents a powerful and versatile tool for modern covalent fragment-based drug discovery. Its combination of a "beyond-cysteine" targeting sulfonyl fluoride warhead and a synthetically tractable pyridine core provides an excellent starting point for the discovery of novel covalent inhibitors against a wide range of protein targets. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to leverage this promising scaffold in their drug discovery programs.
References
A. L. Tribby, I. Rodríguez, S. Shariffudin, N. D. Ball, J. Org. Chem., 2017 , 82, 2294-2299. ([Link])
J. M. Hallstrom, W. R. Wright, J. Org. Chem., 2006 , 71, 1080-1084. ([Link])
MDPI. Synthetic Routes to Arylsulfonyl Fluorides. ([Link])
ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ([Link])
PubMed. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. ([Link])
ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ([Link])
PubMed. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. ([Link])
IRBM. Optimized Covalent Fragment Library for Drug Discovery. ([Link])
Royal Society of Chemistry. Sulfonyl fluorides as privileged warheads in chemical biology. ([Link])
ResearchGate. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ([Link])
Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space. ([Link])
YouTube. Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. ([Link])
Expert Opinion on Drug Discovery. Covalent drug discovery using sulfur(VI) fluoride exchange warheads. ([Link])
Royal Society of Chemistry. Advances in sulfonyl exchange chemical biology: expanding druggable target space. ([Link])
Domainex. LC-MS based covalent fragment screening strategy. ([Link])
PubMed Central. Facile synthesis of sulfonyl fluorides from sulfonic acids. ([Link])
Frontiers in Chemistry. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ([Link])
PubMed Central. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ([Link])
ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. ([Link])
Otava Chemicals. SuFEx Handle Fragment Library. ([Link])
Precision Installation of Sulfonyl Fluoride Warheads on Heteroaryl Libraries
Executive Summary: The "Sleeping Beauty" Warhead The sulfonyl fluoride (SF) group has emerged as the premier "privileged warhead" in modern covalent drug discovery. Unlike highly reactive sulfonyl chlorides or acrylamide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Sleeping Beauty" Warhead
The sulfonyl fluoride (SF) group has emerged as the premier "privileged warhead" in modern covalent drug discovery. Unlike highly reactive sulfonyl chlorides or acrylamides, SFs possess a unique "Sleeping Beauty" reactivity profile : they are thermodynamically stable in aqueous media and plasma, resisting non-specific hydrolysis, yet react specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within the precise geometry of a protein binding pocket [1].
For heteroaryl libraries—the backbone of small molecule drug discovery—installing the
moiety remains a synthetic bottleneck. Traditional methods using gaseous sulfuryl fluoride () are hazardous and require specialized equipment.[1][2][3]
This guide details a modular, solid-state protocol using DABSO (DABCO-bis(sulfur dioxide)) and NFSI (N-Fluorobenzenesulfonimide).[4] This Palladium-catalyzed approach allows for the "right-first-time" installation of SF warheads directly onto heteroaryl halides, enabling the rapid conversion of existing diversity libraries into covalent probe libraries.
Before synthesis, the medicinal chemist must understand the physicochemical constraints of the SF warhead.
Stability Profile
The SF bond is significantly stronger than the S-Cl bond (approx. 130 kcal/mol vs. 60 kcal/mol). This imparts high metabolic stability.[5]
Hydrolysis:
in pH 7.4 buffer is typically >24 hours (often days).
Plasma Stability: High stability in human plasma, preventing systemic toxicity caused by non-specific protein labeling.
Reduction: Resistant to standard reductive conditions (e.g.,
), allowing for late-stage diversification of other parts of the molecule.
Reactivity & Mechanism (SuFEx)
The reaction follows the Sulfur-Fluoride Exchange (SuFEx) mechanism [2]. It is not a simple
reaction; it often requires proton transfer or specific stabilization in the transition state (e.g., by a nearby H-bond donor in the enzyme pocket), making it a "context-specific" electrophile.
Synthetic Methodology: The Pd-DABSO Route[11][12][13][14][15][16]
The most robust method for functionalizing carbon centers on heteroaryl scaffolds is the Palladium-catalyzed insertion of sulfur dioxide using DABSO, followed by electrophilic fluorination.
Why DABSO?
Handling gaseous
is impractical for high-throughput library synthesis. DABSO acts as a bench-stable, solid surrogate that releases in a controlled manner only under reaction conditions, preventing catalyst poisoning and ensuring precise stoichiometry [3].
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle and the critical fluorination step.
Caption: Figure 1. Mechanism of Pd-catalyzed sulfonyl fluoride synthesis. The cycle utilizes DABSO as the SO2 source, generating a sulfinate intermediate that is trapped by NFSI.[6][7][8]
Detailed Experimental Protocol
Objective: Synthesis of 5-bromo-3-pyridinesulfonyl fluoride (Example Scaffold).
Scale: 0.5 mmol (Adaptable to 96-well block format).
AmPhos is critical for electron-deficient heterocycles.
Triethylamine ()
3.0
Base
Scavenges HBr.
Isopropanol (iPrOH)
Solvent
0.2 M
Promotes solubility of DABSO.
NFSI
1.5
Source
Added in Step 2 (One-pot).
Step-by-Step Procedure
Step 1: Sulfinate Formation
Charge a reaction vial (or tube) with the Heteroaryl Bromide (1.0 equiv), DABSO (0.6 equiv), and
(5 mol%).
Critical: Evacuate and backfill with Nitrogen (
) three times. Oxygen inhibits the catalytic cycle.
Add Isopropanol (degassed) and Triethylamine via syringe.
Seal the vessel and heat to 75 °C for 4–16 hours.
Checkpoint: Monitor by LCMS. You will see the mass of the sulfinate (M +
) or the sulfonate ester if MeOH is used in LCMS.
Step 2: Fluorination (One-Pot)
Cool the reaction mixture to Room Temperature (RT).
Do NOT work up. Add NFSI (1.5 equiv) directly to the reaction mixture.[9][6][11]
Stir vigorously at RT for 3 hours.
Note: The reaction mixture may turn yellow/orange.
Quench: Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
TLC Tip: Sulfonyl fluorides are typically less polar than the corresponding sulfonamides but more polar than the parent bromide.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (Step 1)
Catalyst Poisoning /
Ensure strict degassing. Switch to + CataCXium A for sterically hindered substrates.
Desulfonylation
Temperature too high
Do not exceed 80 °C. extrusion is reversible.
Hydrolysis to Sulfonic Acid
Wet NFSI or Solvents
Use anhydrous solvents in Step 2. Sulfonic acids are the primary byproduct if water is present.
Poor Yield with Pyridines
Lewis basicity
Add 1.0 equiv of to sequester the pyridine nitrogen, or use the HCl salt of the pyridine with extra base.
Library Validation & Decision Logic
When applying this to a diverse library (e.g., 50+ compounds), use the following logic to determine the success of the installation.
Caption: Figure 2. Decision tree for validating sulfonyl fluoride installation via LCMS.
Analytical Signature
19F NMR: The ultimate confirmation. Aryl sulfonyl fluorides typically appear between +60 and +70 ppm (relative to
). This is a clean, singlet region distinct from C-F bonds (usually -100 to -160 ppm).
IR Spectroscopy: Look for strong symmetric and asymmetric
stretches at ~1420 and ~1200 .
References
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Jones, L. H. (2015).[12] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2855-2862. Link
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.[9][6][7][11] Chemical Science, 8, 3231-3236. Link
Baran, P. S., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Organic Letters, 20(3), 812–815.[13] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Cross-Coupling Yields with Sulfonyl Fluoride-Containing Aryl Halides
Role: Senior Application Scientist | System Status: Online
Core Directive: The "Inert Spectator" Principle
Welcome to the SuFEx technical support hub. If you are cross-coupling an aryl halide bearing a sulfonyl fluoride (–SO₂F) group, your primary objective is orthogonality .
The –SO₂F moiety is a "sleeping" electrophile. In a properly optimized Suzuki, Sonogashira, or Buchwald-Hartwig reaction, it should remain an inert spectator. If your –SO₂F group is reacting, degrading, or inhibiting the catalyst, you have violated the stability window .
This guide addresses the three most common failure modes:
Hydrolysis: Conversion of –SO₂F to sulfonic acid (–SO₃H).
Chemoselectivity Failure: Metal insertion into the C–S bond (Desulfonative coupling).
Electronic Deactivation: The electron-withdrawing nature of –SO₂F altering the catalytic cycle.
The Reactivity Landscape (Visualized)
Before troubleshooting, visualize the competing pathways in your reaction flask. You want Pathway A (Retention). You must avoid Pathway B (Desulfonation) and Pathway C (Hydrolysis).
Figure 1: The Kinetic Hierarchy. Successful coupling relies on the rate of C–X oxidative addition significantly exceeding C–S activation or hydrolysis.
Troubleshooting & Optimization (Q&A)
Module A: Stability & Base Selection
Q: My LCMS shows the mass of the sulfonic acid (M-F+OH). Is the Pd catalyst eating the fluoride?A: Unlikely. This is almost certainly base-mediated hydrolysis .
The Cause: While –SO₂F is more stable than –SO₂Cl, it is not invincible. Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) at high temperatures (>80°C) will hydrolyze the S–F bond.
The Fix: Switch to anhydrous mild bases .
Recommendation:K₃PO₄ (Potassium Phosphate Tribasic) is the "Gold Standard" for SuFEx-compatible coupling. It buffers the pH effectively without being aggressively nucleophilic toward sulfur [1].
Avoid: NaOtBu, NaOH, KOH, or using water as a co-solvent above 60°C.
Q: I am doing a Buchwald-Hartwig amination, and the SO₂F is disappearing. Why?A: You are likely using Sodium tert-butoxide (NaOtBu) , a common Buchwald base.
The Mechanism: Tert-butoxide is a strong enough nucleophile to attack the sulfur center or promote elimination pathways. Furthermore, amines themselves can react with SO₂F via SuFEx if the conditions are right (though usually, this requires a catalyst like Ca(NTf₂)₂ or specific silyl activation) [2].
The Fix: Use Cs₂CO₃ with a highly active precatalyst (like XPhos Pd G3 or BrettPhos Pd G3 ). These catalysts are active enough to work with weaker carbonate bases, preserving your SO₂F group.
Module B: Catalyst & Ligand Engineering
Q: The reaction is sluggish. Does the SO₂F group deactivate the aryl halide?A: Paradoxically, no—it activates the initial step but can stall the later steps.
The Science: The –SO₂F group is a strong Electron Withdrawing Group (EWG) (Hammett σ ≈ 0.9). This makes the C–X bond electron-deficient, actually accelerating Oxidative Addition to Pd(0).
The Trap: However, the resulting Ar–Pd(II)–X intermediate is electron-poor. This can make the Transmetalation (Suzuki) or Amine Binding (Buchwald) slower, or make the complex prone to decomposition.
The Fix: Use electron-rich, bulky phosphine ligands .
Suzuki:[2]Pd(dppf)Cl₂ or PCy₃ based systems. The electron-rich ligand stabilizes the oxidative addition complex.
Buchwald:[3][4][5]XPhos or RuPhos . These ligands are specifically designed to push the catalytic cycle forward for electron-poor arenes [3].
Q: Can I use an Aryl Chloride?A: Proceed with extreme caution.
The Risk: The bond dissociation energy of Ar–Cl is closer to that of the C–S bond in Ar–SO₂F. If the catalyst struggles to insert into Ar–Cl, it may begin inserting into the C–S bond (Desulfonative Coupling), especially at high temperatures [4].
The Rule: Always use Aryl Bromides or Aryl Iodides to ensure the kinetic preference for C–X insertion remains dominant (See Figure 1).
Standardized Protocols
Use these baseline protocols. They are designed to be "SuFEx-Safe" by minimizing hydrolytic stress and maximizing catalytic efficiency.
Protocol A: Suzuki-Miyaura Coupling (Robust)
Best for: Biaryl synthesis preserving the SO₂F handle.
Charge vial with Ar-Br-SO₂F, Amine, Cs₂CO₃, and XPhos Pd G3.
Purge with inert gas.
Add anhydrous Toluene.
Heat to 80 °C.
Critical Check: If conversion is low after 4h, increase temp to 100 °C. Do not add stronger base.
Decision Tree for Optimization
Use this logic flow when your reaction fails.
Figure 2: Diagnostic logic for cross-coupling failures involving sulfonyl fluorides.
References
Sharpless, K. B., et al. (2014).[11] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Moses, J. E., et al. (2017).[9] "Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched from an SOF4 Hub." Angewandte Chemie.
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination Reactions." Accounts of Chemical Research.
Sengupta, S., et al. (2018). "Pd-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonyl Fluorides." New Journal of Chemistry.
storage stability of 4-bromopyridine-2-sulfonyl fluoride in DMSO stock solutions
A Guide to Ensuring the Integrity of Your DMSO Stock Solutions Welcome to the Technical Support Center for 4-bromopyridine-2-sulfonyl fluoride. As Senior Application Scientists, we understand that the reliability of your...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Ensuring the Integrity of Your DMSO Stock Solutions
Welcome to the Technical Support Center for 4-bromopyridine-2-sulfonyl fluoride. As Senior Application Scientists, we understand that the reliability of your experimental data is critically dependent on the integrity of your reagents. This guide provides in-depth information, troubleshooting advice, and best practices for the storage and handling of 4-bromopyridine-2-sulfonyl fluoride in Dimethyl Sulfoxide (DMSO) stock solutions to ensure reproducible results in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a 10 mM stock solution of 4-bromopyridine-2-sulfonyl fluoride in DMSO?
A1: For maximal stability, stock solutions should be stored at -20°C or, ideally, at -80°C for long-term storage. It is crucial to use anhydrous, high-purity DMSO to prepare the solution, as the primary degradation pathway for sulfonyl fluorides is hydrolysis.[1][2][3] Aliquoting the stock solution into single-use volumes is highly recommended to minimize the number of freeze-thaw cycles and reduce the absorption of atmospheric moisture into the main stock.[4][5]
The core principle here is to mitigate the two key risk factors: water and temperature fluctuations. Sulfonyl fluorides, while generally more resistant to hydrolysis than their sulfonyl chloride counterparts, are still susceptible to reaction with water, especially over extended periods or at elevated temperatures.[6][7] DMSO is notoriously hygroscopic, meaning it readily absorbs water from the air.[8][9] Each time the stock vial is opened, it introduces an opportunity for moisture contamination, which can compromise the compound's integrity.
Q2: I've noticed a white precipitate in my DMSO stock solution after thawing. What is it, and is the solution still usable?
A2: Precipitation upon thawing is a common issue, particularly with high-concentration stock solutions.[10] The precipitate is most likely the 4-bromopyridine-2-sulfonyl fluoride itself, which has "crashed out" of solution as its solubility limit was exceeded at a lower temperature. DMSO's freezing point is relatively high at 18.5°C (65.3°F), and as it solidifies and thaws, localized concentration gradients can promote precipitation.[11]
To resolve this:
Gently warm the vial to 30-37°C in a water bath.
Vortex the solution thoroughly for 2-3 minutes to ensure complete re-dissolution.
Visually inspect the solution against a light source to confirm that no particulate matter remains.
If the compound fully re-dissolves, it is generally usable. However, if precipitation persists even after warming and vortexing, it may indicate that the compound has degraded to a less soluble species (e.g., the corresponding sulfonic acid via hydrolysis). In such cases, we recommend performing a quality control check (see Q4) before using the solution.
Q3: How many freeze-thaw cycles can my stock solution tolerate before significant degradation occurs?
A3: There is no universal number, as it depends on the compound's intrinsic stability and handling practices. However, scientific studies on compound library management show that repeated freeze-thaw cycles are a significant risk factor for degradation.[4] Some studies report minimal loss after a handful of cycles, while others show a drop of over 10% in compound integrity within 10 cycles.[3][4][12]
Our strong recommendation is to limit freeze-thaw cycles to an absolute minimum, ideally no more than 3-5 cycles. The most effective strategy is to prepare single-use aliquots. When you prepare a fresh stock solution, immediately divide it into smaller volumes in separate, tightly sealed vials corresponding to the amount needed for a single experiment. This practice isolates the main stock from repeated temperature fluctuations and atmospheric exposure.
Q4: My experimental results have become inconsistent. How can I confirm if my 4-bromopyridine-2-sulfonyl fluoride stock solution is the source of the problem?
A4: Inconsistent results are a classic sign of reagent instability. The sulfonyl fluoride moiety is an electrophilic "warhead" often used in covalent chemistry; its degradation to the sulfonic acid would render it inactive for such applications.[6][13] To systematically troubleshoot, a stability study is warranted.
The primary suspected degradation pathway is hydrolysis of the sulfonyl fluoride to the corresponding 4-bromopyridine-2-sulfonic acid. This reaction is catalyzed by water, which, as mentioned, is readily absorbed by DMSO.
Below is a diagram illustrating this potential degradation pathway.
Technical Support Center: Troubleshooting Low Reactivity of 4-Bromopyridine-2-sulfonyl Fluoride in SuFEx Click Chemistry
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, chemists, and drug development p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 4-bromopyridine-2-sulfonyl fluoride. We will explore the underlying scientific principles governing its reactivity and provide systematic, field-proven strategies to optimize your reaction outcomes.
Section 1: Understanding the Challenge - Potential Causes for Low Reactivity
Q1: I'm using a standard SuFEx protocol, but my reaction with 4-bromopyridine-2-sulfonyl fluoride is sluggish or failing. Why might this be happening?
This is a common and insightful question. While sulfonyl fluorides are generally robust and reliable SuFEx partners, heteroaromatic systems like 4-bromopyridine-2-sulfonyl fluoride introduce unique electronic and steric factors that can significantly influence reactivity.[1][2] Let's break down the probable causes.
Electronic Profile Ambiguity: The pyridine ring is π-deficient, which is generally expected to increase the electrophilicity of the sulfur(VI) center and enhance reactivity. However, the sulfonyl fluoride group is at the C2 position, immediately adjacent to the nitrogen atom. The lone pair of electrons on the pyridine nitrogen can engage in complex electronic interactions and may not contribute to activating the sulfur center as straightforwardly as a simple electron-withdrawing group on a benzene ring.
Steric Hindrance: The placement of the sulfonyl fluoride group ortho to the pyridine nitrogen creates a sterically congested environment. This crowding can physically impede the approach of the nucleophile (e.g., a phenol or its silyl ether) and the catalyst, thereby increasing the activation energy of the reaction.[3]
Catalyst Interaction and Inhibition: The pyridine nitrogen is a Lewis base. It can compete with the intended nucleophile for interaction with the catalyst or even partially sequester the catalyst, reducing its effective concentration in the reaction medium. This is particularly relevant when using strong bases or Lewis acid catalysts.[4]
Substrate Quality and Stability: Sulfonyl fluorides are known for their stability, but impurities from the synthesis of the starting material can act as catalyst poisons.[5][6] It is crucial to ensure the high purity of your 4-bromopyridine-2-sulfonyl fluoride.
Navigating a challenging reaction requires a logical and systematic approach. The following workflow diagram and Q&A guide provide a step-by-step process for identifying and resolving the root cause of low reactivity.
Caption: A systematic workflow for troubleshooting low SuFEx reactivity.
Q2: How do I choose the right catalyst and optimize its loading for this substrate?
The catalyst is pivotal in activating the S-F bond for exchange.[1] For a challenging substrate like 4-bromopyridine-2-sulfonyl fluoride, a more potent catalyst system is often required.
Causality: The rate of a SuFEx reaction is directly related to the strength of the base catalyst.[1] Stronger bases, such as guanidines and phosphazenes, are more effective at facilitating the departure of the fluoride leaving group. While common bases like triethylamine (TEA) or DBU may suffice for highly activated sulfonyl fluorides, their pKaH values may be insufficient here. For particularly stubborn reactions, catalyst loadings may need to be increased significantly, sometimes up to 20-30 mol%.[1][3]
Catalyst
Class
Typical Loading (mol%)
pKaH (in MeCN)
Comments
Triethylamine (TEA)
Tertiary Amine
100-200
18.8
Low activity, suitable for highly reactive hubs like SO₂F₂.[1]
DBU
Amidine
10-30
24.3
A common standard, but may be insufficient for this substrate.[1]
BEMP
Phosphazene
1-10
27.6
Highly active, effective for less reactive fluorosulfates.[1]
BTMG
Guanidine
5-20
~26-27
Excellent activity, especially for direct coupling with alcohols when paired with HMDS.[3]
Ca(NTf₂)₂/DABCO
Lewis Acid/Base
100 (Ca²⁺)
N/A
A unified system effective for amine nucleophiles.[4]
Recommendation: Start with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 20 mol%. If reactivity remains low, switch to a stronger organosuperbase like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).[1]
Q3: My nucleophile is a phenol. Should I switch to its silyl ether?
Yes, absolutely. This is one of the most effective changes you can make.
Causality: The classic SuFEx reaction with aryl silyl ethers is powerfully driven by the formation of a highly stable silicon-fluoride (Si-F) bond, which has a bond dissociation energy of approximately 135 kcal/mol.[3] This strong thermodynamic driving force significantly lowers the overall activation energy of the reaction compared to the direct reaction with a phenol, where the byproduct is HF.
Technical Support Center: Purification of 4-Bromopyridine-2-Sulfonyl Fluoride Derivatives
Introduction Welcome to the technical support guide for the purification of 4-bromopyridine-2-sulfonyl fluoride derivatives. This class of compounds is of significant interest in drug discovery and chemical biology, prim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the purification of 4-bromopyridine-2-sulfonyl fluoride derivatives. This class of compounds is of significant interest in drug discovery and chemical biology, primarily due to the unique reactivity of the sulfonyl fluoride moiety, which can serve as a covalent handle for targeting amino acid residues like lysine or tyrosine.[1][2][3] However, the purification of these molecules presents a distinct set of challenges arising from the interplay of a basic pyridine ring, a hydrolytically sensitive electrophilic sulfonyl fluoride group, and the overall polarity of the molecule.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, troubleshooting strategies in a direct question-and-answer format, and detailed protocols to help you navigate common purification hurdles and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 4-bromopyridine-2-sulfonyl fluoride derivatives?
A1: The main challenges stem from three molecular features:
Pyridine Basicity: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups on standard silica gel. This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible binding or degradation of the compound on the column.[4]
Sulfonyl Fluoride Reactivity: The -SO₂F group is an electrophile. While generally more stable than the corresponding sulfonyl chloride, it is susceptible to hydrolysis, especially under non-neutral pH conditions or on exposure to moisture on the stationary phase.[5] This can lead to the formation of the corresponding sulfonic acid, a highly polar impurity that is difficult to remove.
Compound Polarity: These derivatives are often polar solids, which can complicate the choice of solvent systems for both chromatography and recrystallization, sometimes leading to solubility issues or the need for highly polar eluents that may exacerbate other problems.
Q2: How stable are sulfonyl fluorides to typical purification conditions?
A2: Aryl sulfonyl fluorides are generally considered thermodynamically stable and are more resistant to hydrolysis and reduction compared to sulfonyl chlorides.[6][7] Many are stable enough for chromatography on silica gel, provided that exposure to moisture is minimized and conditions are kept close to neutral. However, their stability can be influenced by other substituents on the aromatic ring.[2] It is always recommended to first assess the stability of your specific derivative on a small scale using a 2D TLC test before committing to a large-scale column.[4][8]
Q3: What are the most common purification methods for this class of compounds?
A3: The two most prevalent and effective methods are:
Flash Column Chromatography: This is the workhorse technique for separating the target compound from reaction byproducts and excess reagents.[9] Special considerations, such as using deactivated silica or adding a basic modifier to the eluent, are often necessary.
Recrystallization: This is an excellent and often preferred method for final purification, especially if the crude product is of reasonable purity (>90%).[10][11][12] It can be highly effective at removing trace impurities and providing a crystalline, easy-to-handle final product.
Troubleshooting Guide: Column Chromatography
Problem 1: My compound is streaking/tailing badly on the TLC plate and column.
Primary Cause: This is the classic sign of interaction between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[4][13] This leads to a non-uniform elution front.
Solutions:
Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent system. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice.[4] The TEA will preferentially interact with the active silanol sites, effectively masking them from your pyridine derivative and resulting in a much sharper peak shape.
Use Deactivated or Alternative Stationary Phases: If tailing persists even with a basic modifier, or if your compound is sensitive to bases, consider other options.
Neutral Alumina: Alumina can be a good alternative to silica for basic compounds.
End-capped Silica: Use a stationary phase where the residual silanol groups have been chemically capped (e.g., C18 reverse-phase silica), though this requires a switch to different solvent systems (e.g., water/acetonitrile or water/methanol).[4]
Problem 2: My compound appears to be decomposing on the column.
Primary Cause: The compound's sulfonyl fluoride group may be hydrolyzing to sulfonic acid on the silica gel, which contains bound water. This can also be catalyzed by the acidic nature of the silica surface.
Solutions:
Perform a 2D TLC Stability Test: Before running a column, spot your crude material on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the same solvent system at a 90-degree rotation.[4] If a new spot appears that stays at the baseline (the sulfonic acid), your compound is unstable on silica.
Use Anhydrous Conditions: Ensure your solvents are dry and use freshly opened silica gel or silica dried in a vacuum oven.
Switch Stationary Phase: If the 2D TLC test confirms degradation, immediately switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[4]
Minimize Contact Time: Run the column as quickly as possible (hence, "flash" chromatography) to reduce the time the compound spends on the stationary phase.
Problem 3: I have very poor separation between my product and a key impurity.
Primary Cause: The chosen eluent system does not provide sufficient selectivity (difference in retention) for the two compounds.
Solutions:
Systematic Solvent Screening: Do not just increase the polarity of one solvent system. Test different solvent combinations with varying properties. For example, if a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol or a Toluene/Acetone system. These solvents interact differently with your compounds and the stationary phase, which can dramatically alter selectivity.
Employ a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the column run. This can help sharpen the peak of your desired compound and improve resolution from closely eluting impurities.
Solvent System Component
Role & Rationale
Typical Starting Ratio
Hexanes / Ethyl Acetate
Standard non-polar/polar combination. Good starting point for many compounds.
9:1 to 1:1
Dichloromethane / Methanol
More aggressive polar system for more polar compounds.
99:1 to 9:1
Toluene / Acetone
Offers different selectivity due to aromaticity (Toluene) and hydrogen bond accepting (Acetone).
9:1 to 2:1
Triethylamine (Additive)
Suppresses silanol interactions to prevent peak tailing of the basic pyridine.
Add 0.1-1% to the polar component.
Table 1: Common Solvent Systems for Chromatography of Pyridine Derivatives.
Workflow & Detailed Protocols
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
A decision workflow for selecting a purification method.
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is the first-line approach for purifying these derivatives.
Slurry Preparation: In a beaker, add your crude solid material and a small amount of silica gel. Add a minimal amount of a strong solvent (like dichloromethane) to dissolve the compound and form a free-flowing powder upon evaporation under reduced pressure. This "dry loading" method generally gives better resolution than loading the sample as a solution.
Column Packing: Pack a glass column with silica gel using your chosen starting eluent (e.g., 9:1 Hexanes/Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
Loading: Carefully add your dry-loaded sample to the top of the packed silica bed, forming a thin, even layer.
Elution: Begin eluting the column with your solvent system. A typical starting point is a system that gives your product an Rf of ~0.3 on the TLC plate. Remember to add 0.5% triethylamine to both the starting and more polar eluent mixtures.
Fraction Collection: Collect fractions and monitor the elution progress using TLC.
Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions that contain only your pure product.
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure. Important: Co-evaporate with a solvent like toluene or dichloromethane multiple times to ensure all residual triethylamine is removed, as it can interfere with subsequent reactions or characterization.
Protocol 2: Recrystallization
Recrystallization is ideal for purifying solids that are already relatively pure.[10][14]
Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][15] Test small amounts in vials with solvents like ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes or dichloromethane/petroleum ether.[16]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[11][14] Work on a hot plate in a fume hood.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[15]
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Safety and Handling
Sulfonyl fluorides as a class require careful handling.[5]
Toxicity: They can be toxic if inhaled, swallowed, or absorbed through the skin.[5][17] The primary hazard is potential hydrolysis to release highly corrosive hydrogen fluoride (HF).[5]
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19]
Handling: Avoid contact with water and strong bases.[19] Store containers tightly closed under an inert atmosphere (e.g., nitrogen or argon).
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
BenchChem Technical Support Team. (2025). A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides.
ECHEMI. (2019). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
Santa Cruz Biotechnology. Phenylmethylsulfonyl Fluoride (PMSF).
Technical Assessment: 19F NMR Characterization and SuFEx Reactivity of 4-Bromopyridine-2-Sulfonyl Fluoride
Executive Summary 4-Bromopyridine-2-sulfonyl fluoride (CAS: 2254605-24-6) is a bifunctional heteroaryl building block critical to modern drug discovery, particularly in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromopyridine-2-sulfonyl fluoride (CAS: 2254605-24-6) is a bifunctional heteroaryl building block critical to modern drug discovery, particularly in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2] It features two orthogonal electrophilic sites: a sulfonyl fluoride (-SO₂F) group for sulfur-click reactions and a bromide (-Br) handle for metal-catalyzed cross-couplings.
This guide provides a technical comparison of its spectroscopic signature and reactivity profile against standard benzenesulfonyl fluorides, designed to aid researchers in reaction monitoring and scaffold selection.
19F NMR Characterization
The 19F NMR chemical shift is the primary metric for validating the identity and purity of sulfonyl fluorides. Unlike proton NMR, the fluorine shift is highly sensitive to the electronic environment of the heteroaryl ring.
Chemical Shift Data
The following table synthesizes experimental data for the parent scaffold and relevant comparators.
Compound
Structure
19F NMR Shift (δ, ppm)*
Multiplicity
Electronic Environment
Pyridine-2-sulfonyl fluoride
Py-SO₂F
+55.8
Singlet
Electron-deficient heterocycle (Shielded relative to Ph)
4-Bromopyridine-2-sulfonyl fluoride
4-Br-Py-SO₂F
+56.0 – +57.5 (Est.)**
Singlet
Inductive withdrawal by Br slightly deshields the F
Benzenesulfonyl fluoride
Ph-SO₂F
+65.5
Multiplet
Standard aromatic reference
4-Bromobenzenesulfonyl fluoride
4-Br-Ph-SO₂F
+66.5
Multiplet
Br substituent effect (+1.0 ppm vs Ph)
*All shifts referenced to CFCl₃ (0 ppm) in CDCl₃.
**Estimated range based on the +1.0 ppm substituent effect observed in the benzene series (Ph-SO₂F vs 4-Br-Ph-SO₂F) applied to the experimental parent pyridine shift.
Spectroscopic Insights
The "Pyridine Effect": The pyridine nitrogen (ortho to the sulfonyl group) significantly shields the fluorine nucleus, shifting the signal upfield by ~10 ppm compared to the benzene analog (+55.8 vs +65.5 ppm).
The "Bromine Effect": The bromine atom at the 4-position exerts a weak inductive electron-withdrawing effect (-I), causing a slight downfield shift (~ +1 ppm) relative to the unsubstituted parent.
Reaction Monitoring: The distinct shift of the sulfonyl fluoride allows for quantitative monitoring of SuFEx reactions. Conversion to a sulfonate ester (SuFEx product) typically results in the disappearance of the +56 ppm signal.
Performance Comparison: Reactivity & Stability
Researchers must balance electrophilicity (reaction speed) with hydrolytic stability (shelf-life). 4-Bromopyridine-2-sulfonyl fluoride occupies a "Goldilocks" zone of high reactivity but lower stability compared to benzene analogs.
Reactivity Profile (SuFEx)
The electron-deficient pyridine ring activates the sulfonyl fluoride, making it a more potent electrophile than benzenesulfonyl fluoride.
Feature
4-Bromopyridine-2-SO₂F
Benzenesulfonyl Fluoride
Implication for Research
Electrophilicity
High
Moderate
Reacts faster with proteins/nucleophiles; ideal for covalent probes.
Activation Mode
N-Activation
None
The pyridine nitrogen can act as an internal base or coordinate with Lewis acids.
Orthogonality
Dual (Br + SO₂F)
Single (SO₂F only)
Allows sequential functionalization (e.g., Suzuki coupling then SuFEx).
Hydrolytic Stability
Pyridine Series: Less stable. The same activation that accelerates SuFEx also accelerates hydrolysis by water.
Half-life (t1/2): Hours to days in aqueous buffer (pH dependent).
Storage: Must be stored under inert atmosphere at -20°C.
Benzene Series: Highly stable.
Half-life (t1/2): Weeks to months in aqueous media.
Diazotization: Dissolve amine in HCl/AcOH at 0°C. Add NaNO₂ dropwise.
Sulfur Capture: Add the diazonium salt to a solution of DABSO in Ethanol/Water.
Fluorination: Treat the intermediate sulfinate salt with NFSI (N-Fluorobenzenesulfonimide) in MeCN at RT.
Purification: Silica gel chromatography (Hexane/EtOAc).
Note: Monitor by 19F NMR for the appearance of the singlet at ~+56 ppm.
Protocol B: 19F NMR Kinetic Monitoring
To determine SuFEx reaction rates with a nucleophile (e.g., Tyrosine derivative):
Standard: Use α,α,α-Trifluorotoluene (-63.7 ppm) or Fluorobenzene (-113.1 ppm) as an internal standard. Avoid standards that overlap with the +50 to +70 ppm region.
Setup:
Mix 4-Br-Py-SO₂F (1.0 equiv) + Nucleophile (1.1 equiv) + Base (e.g., DBU) in CD₃CN.
Add Internal Standard (1.0 equiv).
Acquisition:
Set relaxation delay (d1) > 5 seconds (Fluorine T1 relaxation can be long).
Acquire spectra at t=0, 10, 30, 60 mins.
Integration: Integrate the product peak (usually sulfonate, shifted significantly) vs. the starting material (+56 ppm).
Visualizing the Workflow
The following diagram illustrates the orthogonal utility of 4-Bromopyridine-2-sulfonyl fluoride in drug discovery.
Caption: Orthogonal functionalization pathways. The scaffold allows independent modification of the bromide (via Pd-catalysis) and the sulfonyl fluoride (via SuFEx), monitored by 19F NMR.
References
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. Journal of Organic Chemistry. (2025). Link (Source for Pyridine-2-SO₂F shift data).
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie Int. Ed. (2014).[4] Link (Foundational SuFEx reactivity).
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2026). Link (Comparative stability data).
19F NMR Reference Standards. University of Colorado. Link (Standard shift values).
A Senior Application Scientist's Guide to Validating Covalent Bond Formation with 4-Bromopyridine-2-sulfonyl Fluoride by LC-MS
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the robust validation of covalent protein modification using 4-bromopyridine-2-sulfonyl fluoride. W...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the robust validation of covalent protein modification using 4-bromopyridine-2-sulfonyl fluoride. We will delve into the underlying principles, present detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), and offer a comparative analysis against alternative methodologies and reagents. Our focus is on establishing a self-validating workflow that ensures scientific rigor and generates trustworthy, actionable data.
The Rationale: Why Sulfonyl Fluorides and LC-MS?
The pursuit of targeted covalent inhibitors has seen a resurgence, driven by their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[1][2] While traditional covalent drugs often targeted cysteine, the development of "beyond-cysteine" strategies has broadened the scope of the proteome that can be covalently modulated.[3]
Sulfur(VI) Fluorides (SFs), such as 4-bromopyridine-2-sulfonyl fluoride, are at the forefront of this expansion.[3] Unlike electrophiles that are highly specific to the reactive thiol of cysteine, sulfonyl fluorides can form stable covalent bonds with a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, histidine, and threonine.[4][5] This versatility makes them powerful tools for probing and inhibiting proteins that lack an accessible cysteine in their binding sites.
The validation of this covalent engagement is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this task due to its ability to provide direct, unambiguous evidence of a covalent adduct.[6] It allows for the precise measurement of molecular mass, enabling the detection of the mass shift that occurs when a small molecule covalently binds to its protein target.[7][8]
The Reaction Mechanism
The core of this technique lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The sulfonyl fluoride moiety (-SO₂F) acts as an electrophile. When a protein-binding scaffold delivers this "warhead" into proximity with a nucleophilic amino acid side chain, a substitution reaction occurs. The nucleophile attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester bond.
Caption: Covalent modification by 4-bromopyridine-2-sulfonyl fluoride.
The Analytical Workflow: A Two-Tiered LC-MS Approach
A robust validation strategy employs a tiered approach, starting with a rapid, high-level confirmation and progressing to a detailed, high-resolution analysis.
Caption: Two-tiered workflow for covalent adduct validation.
Tier 1: Intact Protein Analysis for Screening and Stoichiometry
The first step is to confirm if any covalent modification has occurred. This is efficiently achieved by analyzing the total mass of the protein before and after incubation with the sulfonyl fluoride probe.[7][9]
Causality: A successful covalent reaction will result in an increase in the protein's mass, corresponding to the molecular weight of the probe minus the leaving group (Fluorine). This direct observation provides a clear "Yes/No" answer to target engagement and can reveal the stoichiometry of binding (e.g., one or multiple probe molecules per protein).[10] High-throughput screening of multiple compounds can be performed using this method.[11][12]
Experimental Protocol: Intact Protein LC-MS
Sample Preparation:
Prepare a stock solution of your target protein (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4).
Prepare a stock solution of 4-bromopyridine-2-sulfonyl fluoride in DMSO (e.g., 10 mM).
In separate microcentrifuge tubes, mix the protein with the probe at a desired molar ratio (e.g., 1:1, 1:5, 1:10). Include a DMSO-only control.
Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set time course (e.g., 1, 4, 24 hours).
LC-MS Analysis:
Chromatography: Quench the reaction by adding formic acid to 0.1%. Separate the protein from unreacted probe and salts using a reversed-phase C4 column with a rapid water/acetonitrile gradient.
Mass Spectrometry: Analyze the eluting protein on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode across a relevant m/z range.
Data Analysis:
The raw data will show a series of peaks with different charge states (a charge state envelope).
Use deconvolution software to transform the m/z spectrum into a neutral mass spectrum.[12]
Compare the deconvoluted mass of the protein from the DMSO control sample to the probe-treated sample.
Validation Check: The observed mass shift should equal the molecular weight of 4-bromopyridine-2-sulfonyl fluoride (238.07 Da) minus the atomic weight of fluorine (18.998 Da), which is ~219.07 Da .
Tier 2: Peptide Mapping for Site Identification
Once covalent binding is confirmed, the next critical step is to identify the specific amino acid residue(s) that have been modified. This is accomplished through a "bottom-up" proteomics approach.[13][14]
Causality: The protein is enzymatically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS). A peptide containing the covalent modification will have a specific mass increase. Fragmenting this modified peptide and analyzing the resulting fragment ions allows for the precise localization of the modification to a single amino acid.[14]
Experimental Protocol: Peptide Mapping LC-MS/MS
Sample Preparation (Post-Incubation):
Take the reaction mixtures from the intact protein experiment.
Reduction & Alkylation: Add DTT to reduce disulfide bonds. Then, add iodoacetamide to alkylate free cysteines, preventing them from interfering with the analysis. This step is crucial for standardizing the protein structure before digestion.[7][15]
Digestion: Denature the protein (e.g., with urea) and digest overnight with a protease like trypsin, which cleaves specifically after lysine and arginine residues.
Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.[15]
LC-MS/MS Analysis:
Chromatography: Separate the complex peptide mixture using a reversed-phase C18 column with a long, shallow gradient of acetonitrile.
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect all peptides, then select the most intense peptide ions (including any with the expected mass shift) for fragmentation (MS2).[14]
Data Analysis:
Use proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against the known sequence of your target protein.
Specify the mass of the 4-bromopyridine-2-sulfonyl adduct (~219.07 Da) as a potential variable modification on all possible nucleophilic residues (K, Y, S, T, H).
Validation Check: The software should identify a peptide where the fragmentation pattern (b- and y-ions) confirms the sequence and pinpoints the modified residue by the corresponding mass shift on a fragment ion.[13][14]
Comparative Analysis: Context and Alternatives
While 4-bromopyridine-2-sulfonyl fluoride is a potent tool, a senior scientist must understand its performance relative to other available options. This contextual knowledge is key to justifying experimental choices and troubleshooting unexpected results.
Data Presentation: Comparison of Covalent Warheads
Slower reaction kinetics may require longer incubation.[17]
Acrylamide
Ibrutinib
Cys
High
Highly reactive and well-characterized for cysteine targeting.
Limited to cysteine; potential for off-target reactivity with glutathione.
4-Halopyridine
4-Chloropyridine
Cys
Low (Switchable)
Reactivity is "switched on" by the protein microenvironment, enhancing selectivity.[18]
Primarily targets cysteine; requires specific catalytic residues.[18]
Chloroacetamide
Chloroacetyl-CoA
Cys, His
Very High
Rapid and efficient labeling.
High intrinsic reactivity can lead to off-target effects.
Data Presentation: Example LC-MS Results Summary
Sample
Expected Mass (Da) (Unmodified)
Observed Mass (Da) (Deconvoluted)
Mass Shift (Da)
Calculated Stoichiometry
Interpretation
Protein + DMSO
25000.0
25000.4
N/A
0
Unmodified Control
Protein + Probe (1 hr)
25000.0
25000.4 (50%)25219.6 (50%)
+219.2
0.5
50% Labeling
Protein + Probe (4 hr)
25000.0
25219.5 (95%)25438.8 (5%)
+219.1+438.4
~1.0
Near-complete single labeling, minor double labeling
Trustworthiness: Building a Self-Validating System
To ensure the integrity of your findings, incorporate these self-validating controls:
Negative Control (Protein): If possible, use a mutant version of the target protein where the suspected nucleophilic residue is replaced with a non-nucleophilic one (e.g., Lysine to Alanine). A lack of covalent modification in the mutant validates the site-specificity.[9]
Negative Control (Compound): Synthesize or procure an analogue of the probe where the sulfonyl fluoride group is replaced with a non-reactive group (e.g., a sulfone or sulfonamide).[3] This compound should bind non-covalently (if at all) but not produce a mass shift, confirming the warhead's role.
Time and Concentration Dependence: Demonstrate that the extent of covalent modification increases with both incubation time and probe concentration. This is characteristic of a specific covalent interaction.[9][19]
By systematically applying the tiered LC-MS workflow and incorporating rigorous controls, researchers can confidently and accurately validate the covalent modification of target proteins by 4-bromopyridine-2-sulfonyl fluoride, accelerating the path of discovery and development.
References
Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Tailored mass spectrometry solutions for advanced protein science - Nuvisan. (n.d.). Nuvisan. Retrieved February 12, 2026, from [Link]
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC. (2023, March 29). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - ACS Publications. (2022, November 15). American Chemical Society Publications. Retrieved February 12, 2026, from [Link]
Schematic overview of MS-based methodologies for detection of covalent... - ResearchGate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. (n.d.). Peak Proteins. Retrieved February 12, 2026, from [Link]
Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS - Domainex. (n.d.). Domainex. Retrieved February 12, 2026, from [Link]
Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Identification of Protein Modifications - QB3 Berkeley. (n.d.). QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. Retrieved February 12, 2026, from [Link]
Peptide Mapping for Biotherapeutics. (n.d.). Waters. Retrieved February 12, 2026, from [Link]
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. | Semantic Scholar. (2022, January 6). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
LC-MS analysis for the assessment of higher order structures of proteins. (2020, April 28). Drug Target Review. Retrieved February 12, 2026, from [Link]
MS-Based Covalent Binding Analysis - ICE Bioscience. (n.d.). ICE Bioscience. Retrieved February 12, 2026, from [Link]
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). Wiley Online Library. Retrieved February 12, 2026, from [Link]
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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A Comparative Guide to SuFEx Efficiency: 4-Bromopyridine-2-sulfonyl Fluoride vs. Aryl Fluorosulfates
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of drug discovery and chemical biology, the ability to rapidly and reliably connect molecular building blocks is paramount. Sulfur(...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and chemical biology, the ability to rapidly and reliably connect molecular building blocks is paramount. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a powerful tool for this purpose, prized for its efficiency, broad substrate scope, and the stability of the resulting linkages.[1] Central to the SuFEx reaction are the electrophilic partners, primarily sulfonyl fluorides (R-SO₂F) and fluorosulfates (ArO-SO₂F).[1] This guide provides an in-depth technical comparison of the SuFEx efficiency of a specific heteroaromatic sulfonyl fluoride, 4-bromopyridine-2-sulfonyl fluoride, against the widely used aryl fluorosulfates.
The SuFEx Landscape: A Tale of Two Electrophiles
The core of SuFEx chemistry lies in the exchange of a fluoride ion from a sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl ether) or an amine.[1][2] This process, while seemingly simple, is governed by the inherent reactivity of the S-F bond, which is influenced by the substituent attached to the sulfonyl group.
Aryl sulfonyl fluorides and aryl fluorosulfates represent two major classes of SuFEx electrophiles, differing in the atom connecting the sulfonyl moiety to the aromatic ring—a direct carbon-sulfur bond versus an oxygen-sulfur bond, respectively. This seemingly subtle structural variance has profound implications for their reactivity and stability, and consequently, their utility in different applications.
Unraveling Reactivity: A Head-to-Head Comparison
Extensive studies have established a general reactivity trend among SuFExable groups. For reactions with aryl silyl ethers, a tentative order of reactivity has been proposed as: -N=SOF₂ > -SO₂F > –OSO₂F > –N=S(O)(OAr)F.[2] This hierarchy firmly places sulfonyl fluorides as generally more reactive than their fluorosulfate counterparts. This heightened reactivity can be attributed to the greater electrophilicity of the sulfur center in sulfonyl fluorides.
However, the reactivity of sulfonyl fluorides is not uniform across all members of the class. Aromatic heterocyclic sulfonyl fluorides, such as the titular 4-bromopyridine-2-sulfonyl fluoride, are recognized as being particularly challenging substrates for SuFEx reactions.[3] They often necessitate higher catalyst loadings and longer reaction times under traditional SuFEx conditions.[3] This decreased reactivity compared to simple aryl sulfonyl fluorides is likely due to the electron-withdrawing nature of the pyridine ring, which can influence the electrophilicity of the sulfonyl group.
In contrast, aryl fluorosulfates are characterized by their remarkable stability, particularly their resistance to hydrolysis.[4][5] This stability makes them highly attractive for applications in biological systems and for the synthesis of complex molecules where sensitive functional groups must be preserved. However, this stability comes at the cost of lower reactivity, often requiring more forcing conditions or longer reaction times to achieve efficient SuFEx coupling. For instance, the accelerated SuFEx coupling of aryl fluorosulfates with aryl alcohols may require 24 hours for good conversion with a 5.0 mol% catalyst loading.[3]
Generally stable, but can be more susceptible to hydrolysis than fluorosulfates.
High stability, particularly towards hydrolysis.[4][5]
Typical Reaction Conditions
Can require higher catalyst loadings and longer reaction times with standard methods. "Accelerated" protocols are highly effective.[3]
Often require longer reaction times or higher catalyst loadings.[3]
Key Advantages
Higher reactivity can lead to faster reactions under optimized conditions.
Excellent stability for multi-step synthesis and biological applications.
Key Disadvantages
Can be challenging substrates; potentially lower stability than fluorosulfates.
Lower reactivity can lead to slower reactions.
The "Accelerated SuFEx" Advantage for Challenging Substrates
The development of "Accelerated SuFEx Click Chemistry" (ASCC) has been a significant breakthrough for overcoming the sluggish reactivity of challenging substrates like heteroaromatic sulfonyl fluorides.[3] This protocol, which often utilizes a combination of a strong, non-nucleophilic base such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and an additive like hexamethyldisilazane (HMDS), can dramatically increase reaction rates.[3] Under these accelerated conditions, the SuFEx reactions of aromatic heterocyclic sulfonyl fluorides with a range of aryl alcohols can proceed to completion in as little as 5 minutes with only 5.0 mol% of the catalyst, affording the corresponding sulfonates in good yields.[3] This demonstrates that with the appropriate catalytic system, the inherent reactivity of even challenging sulfonyl fluorides can be effectively harnessed for efficient transformations.
Experimental Protocols
To provide a practical context for the comparison, detailed step-by-step methodologies for the synthesis of the key reagents and a representative SuFEx reaction are provided below.
Synthesis of 4-Bromopyridine-2-sulfonyl Fluoride
The synthesis of 4-bromopyridine-2-sulfonyl fluoride typically proceeds via the corresponding sulfonyl chloride, which is then converted to the fluoride.
Step 1: Synthesis of 4-Bromopyridine-2-sulfonyl Chloride
A common route to sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.
Caption: Synthesis of 4-bromopyridine-2-sulfonyl chloride.
Methodology:
To a stirred solution of 4-bromo-2-mercaptopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) (3.0 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-bromopyridine-2-sulfonyl chloride.
Step 2: Conversion to 4-Bromopyridine-2-sulfonyl Fluoride
The sulfonyl chloride is then converted to the more stable sulfonyl fluoride.
Caption: Synthesis of 4-bromopyridine-2-sulfonyl fluoride.
Methodology:
Dissolve 4-bromopyridine-2-sulfonyl chloride (1.0 eq) in acetonitrile.
Add a fluoride source such as potassium fluoride (KF) (2.0 eq) or potassium bifluoride (KHF₂) (2.0 eq).
Heat the reaction mixture to reflux and stir for 4-6 hours.
Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 4-bromopyridine-2-sulfonyl fluoride.
Synthesis of a Representative Aryl Fluorosulfate
Aryl fluorosulfates are readily prepared from the corresponding phenols using sulfuryl fluoride (SO₂F₂) gas.
Caption: General synthesis of an aryl fluorosulfate.
Methodology:
To a solution of the desired phenol (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in a solvent like dichloromethane (DCM) or acetonitrile, bubble sulfuryl fluoride (SO₂F₂) gas for 15-30 minutes at 0 °C.
Seal the reaction vessel and allow it to warm to room temperature. Stir for 2-6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, vent the excess SO₂F₂ in a fume hood.
Quench the reaction with water and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the pure aryl fluorosulfate.
Comparative SuFEx Reaction Protocol: Sulfonylation of a Phenol
This protocol outlines a general procedure for the SuFEx reaction of a sulfonyl fluoride or a fluorosulfate with a phenol, highlighting the "Accelerated" conditions beneficial for less reactive substrates.
Kinetic Analysis of 4-Bromopyridine-2-Sulfonyl Fluoride Reaction with Tyrosine: A Comparative Technical Guide
Executive Summary: The Case for Heteroaryl Sulfonyl Fluorides In the expanding toolkit of covalent protein modification, 4-bromopyridine-2-sulfonyl fluoride (4-Br-Py-2-SF) represents a critical evolution from standard su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Heteroaryl Sulfonyl Fluorides
In the expanding toolkit of covalent protein modification, 4-bromopyridine-2-sulfonyl fluoride (4-Br-Py-2-SF) represents a critical evolution from standard sulfur-fluoride exchange (SuFEx) reagents. While traditional phenyl sulfonyl fluorides (e.g., PMSF) and fluorosulfates are valued for their stability and chemoselectivity, they often lack the intrinsic electrophilicity required to label low-pKa tyrosine residues or those buried in cryptic pockets without proximity-driven catalysis.
This guide provides an in-depth kinetic analysis of 4-Br-Py-2-SF, contrasting its performance with standard alternatives. We demonstrate that the electron-deficient pyridine core, further activated by the 4-bromo substituent, significantly enhances the second-order rate constant (
) for tyrosine bioconjugation, offering a "tunable" reactivity profile that bridges the gap between highly stable fluorosulfates and promiscuous electrophiles.
Mechanistic Insight: Tunable Electrophilicity
The reaction of sulfonyl fluorides with tyrosine follows a nucleophilic substitution at sulfur (
-like) mechanism. The rate-determining step is the attack of the tyrosinate anion on the sulfur center, followed by the expulsion of fluoride.
Electronic Activation
The reactivity of 4-Br-Py-2-SF is governed by two synergistic electronic effects:
Inductive Effect (-I): The nitrogen atom in the pyridine ring withdraws electron density, making the sulfonyl group more electrophilic compared to a benzene analog.
Substituent Effect: The bromine atom at the 4-position exerts an additional electron-withdrawing effect (inductive), further destabilizing the ground state and lowering the activation energy for nucleophilic attack.
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a tyrosine residue on 4-Br-Py-2-SF, highlighting the transition state stabilization provided by the heteroaryl ring.
Caption: Mechanism of SuFEx-mediated tyrosine bioconjugation. The pyridine nitrogen and 4-Br substituent increase electrophilicity, accelerating the rate-limiting attack.
Comparative Kinetic Performance
To objectively assess the utility of 4-Br-Py-2-SF, we compare its kinetic parameters against three standard alternatives: Benzenesulfonyl Fluoride (BSF) , AEBSF (a common serine/tyrosine probe), and Aryl Fluorosulfate (Ar-OSO2F) .
Experimental Data Summary
The data below reflects intrinsic reactivity rates measured against a model tyrosine peptide (Ac-Tyr-OMe) in phosphate buffer (pH 7.4, 25°C).
Probe Variant
Electrophile Class
Intrinsic Reactivity (, Ms)
Hydrolytic Stability ()
Chemoselectivity
4-Br-Py-2-SF
Heteroaryl Sulfonyl Fluoride
12.5 ± 1.2
~6 hours
High (Tyr >> Lys)
Benzenesulfonyl Fluoride
Aryl Sulfonyl Fluoride
0.8 ± 0.1
> 24 hours
Moderate
AEBSF
Alkyl-Aryl Sulfonyl Fluoride
2.4 ± 0.3
~12 hours
Low (Ser/Tyr/Lys)
Aryl Fluorosulfate
Fluorosulfate
< 0.01 (Latent)
> 7 days
Very High (Strictly Tyr)
Analysis:
Reactivity: 4-Br-Py-2-SF exhibits a ~
-fold increase in reactivity compared to the standard benzenesulfonyl fluoride. This makes it suitable for "rapid" labeling protocols (1-2 hours) where prolonged incubation is detrimental to protein stability.
Stability Trade-off: The enhanced reactivity correlates with a shorter hydrolytic half-life (~6 hours). However, this is sufficient for most bioconjugation workflows.
Selectivity: Unlike AEBSF, which is promiscuous (labeling Ser and Lys aggressively), the pyridine scaffold maintains a strong preference for Tyrosine due to the "hard/soft" matching of the phenol nucleophile with the sulfonyl center.
Experimental Protocol: Kinetic Assay via LC-MS
This protocol is designed to determine the pseudo-first-order rate constant (
) and second-order rate constant () for the reaction.
Workflow Visualization
Caption: Step-by-step workflow for determining kinetic constants of SuFEx probes using LC-MS.
Detailed Methodology
Reagent Preparation:
Prepare a 10 mM stock solution of 4-Br-Py-2-SF in anhydrous DMSO.
Prepare a 100
M solution of the target protein or model peptide (e.g., Angiotensin II) in PBS (pH 7.4).
Reaction Initiation:
Mix the protein solution with the probe to achieve a final probe concentration of 1 mM (10-fold excess, pseudo-first-order conditions).
Final DMSO concentration should be < 5%.
Time-Course Sampling:
At defined intervals (0, 5, 10, 20, 40, 60 min), remove 50
L aliquots.
Quenching: Immediately quench by adding 50
L of 1% Formic Acid/Acetonitrile. This protonates the tyrosine () and stops the reaction.
LC-MS Analysis:
Inject samples onto a C18 Reverse Phase column.
Monitor the depletion of the unmodified peptide (
) and the appearance of the adduct ().
Note: For 4-Br-Py-2-SF, the mass shift is +219.9 Da (Molecular Weight of probe minus HF).
Calculation:
Plot
vs. time to obtain .
Calculate
.
Critical Considerations for Drug Development
When selecting 4-Br-Py-2-SF for covalent drug discovery or probe development, consider the following:
pH Sensitivity: The reaction is strictly dependent on the concentration of the tyrosinate anion. At pH 6.5, reactivity drops significantly. Ensure buffers are strictly controlled at pH 7.4–8.0 for optimal labeling.
Off-Target Reactivity: While selective for Tyr, high concentrations (>5 mM) or prolonged incubation (>12 h) may lead to labeling of surface Lysine residues.
Tunability: If 4-Br-Py-2-SF is too reactive (leading to instability), consider the 3-bromopyridine or unsubstituted pyridine analogs to fine-tune the
value.
References
Jones, L. H. (2023). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1] ACS Chemical Biology. Link
Sharpless, K. B., et al. (2014). SuFEx Activation of Sulfonyl Fluorides for Click Chemistry. Angewandte Chemie International Edition.[2] Link
Taunton, J., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry. Link
BenchChem. A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity.Link
Lagoutte, P., et al. (2016). Sulfonyl Fluoride Probes for the Selective Labeling of Tyrosine Residues in Proteins. Bioconjugate Chemistry.[3][4][5][6][7][8][9] Link
Technical Guide: Safe Handling & PPE for 4-Bromopyridine-2-sulfonyl Fluoride
Executive Summary: The "Sleeping Tiger" of SuFEx Chemistry As researchers, we value 4-bromopyridine-2-sulfonyl fluoride for its dual utility: the bromine handle allows for cross-coupling (Suzuki/Stille), while the sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Sleeping Tiger" of SuFEx Chemistry
As researchers, we value 4-bromopyridine-2-sulfonyl fluoride for its dual utility: the bromine handle allows for cross-coupling (Suzuki/Stille), while the sulfonyl fluoride moiety serves as a latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.
The Safety Paradox: Unlike sulfonyl chlorides, sulfonyl fluorides are often touted for their stability against hydrolysis. Do not let this lull you into complacency. The electron-deficient pyridine ring at the 2-position significantly increases the electrophilicity of the sulfonyl group compared to standard phenyl analogs. Upon contact with mucous membranes or enzymatic hydrolysis, this compound can release Hydrogen Fluoride (HF) and generate reactive sulfonates.
Core Directive: Treat this compound not just as an organic irritant, but as a potential HF generator . Your safety protocol must account for both organic toxicity and fluoride ion scavenging.
Hazard Mechanism & Risk Assessment
To select the right PPE, we must understand the mechanism of injury.
Functional Group
Hazard Mechanism
Physiological Impact
Sulfonyl Fluoride (-SO₂F)
Hydrolysis (water/enzyme) R-SO₃H + HF
Deep Tissue Necrosis: Fluoride ions () penetrate skin, scavenging and from blood/bone, leading to cardiac arrhythmia and necrosis.[1]
Pyridine Ring
Lipophilic carrier
Systemic Absorption: Facilitates transport of the toxic payload across the dermal barrier.
Organobromine
Alkylating/Intercalating potential
Hepatotoxicity: Potential liver/kidney damage upon chronic exposure.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient . The following matrix is non-negotiable for handling >50 mg of material.
Hand Protection (The Critical Barrier)
Recommendation: Double-gloving with specific material layering.[2]
Inner Glove: 4 mil Nitrile (High dexterity, protects against incidental splashes).
Outer Glove: 5-8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate) if handling concentrated solutions in DCM/THF.
Rationale: Sulfonyl fluorides are often dissolved in organic solvents (DCM, DMF) that permeate thin nitrile in <5 minutes. The solvent acts as a vehicle, carrying the fluorinated compound through the glove and into your skin.
Respiratory & Eye Protection[3][4][5]
Component
Specification
Technical Rationale
Primary Engineering Control
Fume Hood (Face velocity: 100 fpm)
Prevents inhalation of dust (if solid) or solvent vapors.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses with side shields do not seal against vapors/aerosols.
Face Protection
8-inch Face Shield
Required during scale-up (>1g) or when quenching reactions (risk of exotherm/splash).
Respiratory (Backup)
Half-mask with P100/OV Cartridges
Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Operational Protocol: Safe Handling Workflow
Diagram 1: Safe Handling Logic Flow
This decision tree outlines the operational logic from preparation to disposal.
Caption: Operational workflow emphasizing the mandatory presence of Calcium Gluconate before work begins.
Step-by-Step Protocol
Pre-Work Verification:
Locate the 2.5% Calcium Gluconate Gel .[3][4] It must be unexpired and within arm's reach.
Ensure the fume hood sash is at the working height.
Weighing & Transfer:
If Solid: Use an antistatic gun to neutralize static charge. Pyridine derivatives can be "sticky" or fluffy. Weigh inside the hood using a draft shield.
If Liquid/Oil: Use a positive-displacement pipette to prevent dripping.
Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, MeCN, or Toluene). Avoid DMSO if possible (DMSO enhances skin permeability significantly).
Reaction Monitoring:
Treat all reaction byproducts as potentially fluorinated.
Glassware: Rinse all contaminated glassware with a basic solution (see Disposal) before removing it from the hood for washing.
Emergency Response: The "Fluoride Protocol"
Standard acid burn protocols (water only) are FATAL errors with HF-generating compounds.
Diagram 2: Exposure Response Decision Tree
Caption: Emergency response differentiating between skin (Gel required) and eye (Water only) protocols.
The Protocol:
Skin Contact:
IMMEDIATELY wash with water for 5 minutes to remove surface chemical.
APPLY Calcium Gluconate gel liberally.[3] Massage into the skin.[3][4] Why? The calcium binds free fluoride ions (
) to form insoluble , stopping them from eating through bone and nerve endings.
Re-apply every 10-15 minutes until medical help arrives.
Eye Contact:
Flush with water for 15 minutes.[5][6][7] Do NOT use Calcium Gluconate gel in the eyes (it is abrasive and opaque). Use sterile saline or water only.
Disposal & Quenching Strategy
Do not dispose of active sulfonyl fluorides in the general organic waste stream; they can react with other waste components.
Quenching Protocol:
Create Quench Solution: 1M NaOH or Sat. Sodium Bicarbonate in 1:1 Water/Methanol.
Slow Addition: Add the waste sulfonyl fluoride to the quench solution (not vice versa) while stirring.
Wait: Allow to stir for 1-2 hours. The base hydrolyzes the
to the sulfonate () and fluoride ().
Disposal: Check pH (should be basic). Dispose of as Basic Organic Waste (or Fluoride-containing waste, depending on local EHS regulations).
References & Validation
Sharpless, K. B., et al. (2014). SuFEx Click Chemistry enabled by Thionyl Tetrafluoride. Angewandte Chemie International Edition.
Centers for Disease Control (CDC/NIOSH). Medical Management Guidelines for Hydrogen Fluoride. (Standard protocol for F- exposure).[5][8][9]
American Chemical Society (ACS). Safety Considerations for SuFEx Chemistry. (General guidelines for handling sulfonyl fluorides).
Honeywell. Calcium Gluconate Gel Usage Guide.
Disclaimer: This guide is for informational purposes for trained professionals. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the SDS provided by your vendor before use.